molecular formula C21H23ClN2O5S B11358009 N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11358009
M. Wt: 450.9 g/mol
InChI Key: MJLJHISSTZUSCS-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzodioxole moiety, a chlorobenzyl group, and a sulfonyl piperidine carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

    Piperidine Carboxamide Formation: The final step involves the coupling of the piperidine derivative with the carboxamide group using standard peptide coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.

    Substitution: The chlorobenzyl group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole moiety.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Substituted derivatives at the chlorobenzyl position.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, such compounds may act by binding to receptors or enzymes, modulating their activity. The benzodioxole and piperidine moieties are often involved in interactions with biological macromolecules, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the benzodioxole moiety, chlorobenzyl group, and sulfonyl piperidine carboxamide structure distinguishes this compound from its analogs. This specific arrangement may confer unique biological activity and specificity for certain molecular targets.

Properties

Molecular Formula

C21H23ClN2O5S

Molecular Weight

450.9 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chlorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H23ClN2O5S/c22-18-3-1-2-16(10-18)13-30(26,27)24-8-6-17(7-9-24)21(25)23-12-15-4-5-19-20(11-15)29-14-28-19/h1-5,10-11,17H,6-9,12-14H2,(H,23,25)

InChI Key

MJLJHISSTZUSCS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)CC4=CC(=CC=C4)Cl

Origin of Product

United States

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